
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is a compound that features a 1,2,4-triazole ring, which is a significant heterocyclic moiety in medicinal chemistry due to its broad spectrum of biological activities . This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazole-containing compounds typically involves multistep synthetic routes. One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives . For Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate, a possible synthetic route could involve the reaction of ethyl 2-(ethylamino)-2-methylpropanoate with 1,2,4-triazole under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Applications De Recherche Scientifique
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with biological targets. The 1,2,4-triazole ring can form hydrogen bonds and engage in dipole-dipole interactions with biological receptors, influencing various molecular pathways . This interaction can lead to the inhibition of specific enzymes or the modulation of receptor activity, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A core structure in many medicinal compounds with broad biological activities.
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: A similar compound with slight structural differences that can influence its biological activity.
Uniqueness
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern, which can enhance its interaction with biological targets and potentially improve its therapeutic properties .
Propriétés
Formule moléculaire |
C10H18N4O2 |
|---|---|
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
ethyl 2-(ethylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H18N4O2/c1-4-12-10(3,9(15)16-5-2)6-14-8-11-7-13-14/h7-8,12H,4-6H2,1-3H3 |
Clé InChI |
BRUDECXRAYDBLI-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)(CN1C=NC=N1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



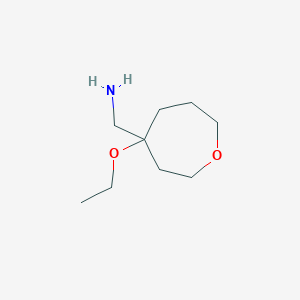
![3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)

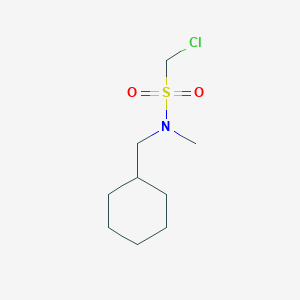

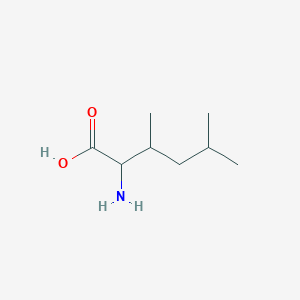
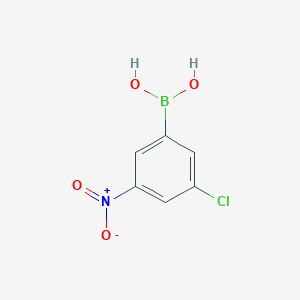
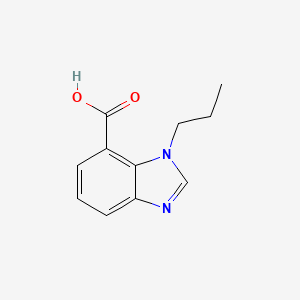
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)


![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)

